molecular formula C12H12ClN5O3 B11142543 methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

Cat. No.: B11142543
M. Wt: 309.71 g/mol
InChI Key: HNJQTJBCRNFCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound that features a tetrazole ring, a benzoyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Amine derivatives of the benzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its combination of a tetrazole ring, benzoyl group, and beta-alanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C12H12ClN5O3

Molecular Weight

309.71 g/mol

IUPAC Name

methyl 3-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C12H12ClN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20)

InChI Key

HNJQTJBCRNFCSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.